1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride
CAS No.: 1956306-77-6
Cat. No.: VC7841668
Molecular Formula: C8H10Cl2FN
Molecular Weight: 210.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956306-77-6 |
|---|---|
| Molecular Formula | C8H10Cl2FN |
| Molecular Weight | 210.07 |
| IUPAC Name | 1-(2-chloro-3-fluorophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(10)8(6)9;/h2-5H,11H2,1H3;1H |
| Standard InChI Key | MBVZLDVQKRAIRO-UHFFFAOYSA-N |
| SMILES | CC(C1=C(C(=CC=C1)F)Cl)N.Cl |
| Canonical SMILES | CC(C1=C(C(=CC=C1)F)Cl)N.Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure consists of a benzene ring with chlorine and fluorine atoms at adjacent positions (2 and 3), an ethanamine side chain (-CH-CH-NH), and a hydrochloride counterion. The IUPAC name is 1-(2-chloro-3-fluorophenyl)ethanamine hydrochloride, and its canonical SMILES string is CC(C1=C(C(=CC=C1)F)Cl)N.Cl . The presence of electronegative halogens influences electron distribution, affecting reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.08 g/mol |
| XLogP3-AA (LogP) | 2.1 (predicted) |
| Hydrogen Bond Donors | 2 (amine and HCl) |
| Hydrogen Bond Acceptors | 3 (F, Cl, NH) |
| Rotatable Bonds | 2 |
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves reductive amination of 2-chloro-3-fluorobenzaldehyde with ethylamine, followed by hydrochlorination. A representative pathway is:
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Aldehyde Preparation: 2-Chloro-3-fluorobenzaldehyde is synthesized via Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.
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Reductive Amination: The aldehyde reacts with ethylamine in the presence of sodium cyanoborohydride (NaBHCN) to form 1-(2-chloro-3-fluorophenyl)ethanamine .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Table 2: Synthetic Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | NaBHCN, MeOH, 0°C–25°C | 65–75 |
| Hydrochlorination | HCl (g), EtO, 0°C | >90 |
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield and purity. Key parameters include:
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Temperature: 20–50°C to minimize side reactions.
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Pressure: Atmospheric conditions for safety and cost efficiency.
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.
Biological Activity and Applications
Antimicrobial Properties
Comparison with Structural Analogs
Positional Isomerism Effects
Substituent positioning critically impacts biological activity:
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